molecular formula C22H16BrNO4 B14921764 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate

Cat. No.: B14921764
M. Wt: 438.3 g/mol
InChI Key: VWNPHWYTQBMLMX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, an oxoethyl group, and a benzoylamino group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-(4-Bromophenyl)-2-oxoethyl benzoate: This can be achieved by reacting 4-bromobenzoyl chloride with ethyl 2-oxoacetate in the presence of a base such as triethylamine.

    Amination: The intermediate product is then reacted with benzoylamine to form the final compound.

The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require heating under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound can be used in the development of photoactive materials and sensors due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another bromophenyl derivative with applications in antimicrobial and anticancer research.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with biological activities.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for multiple modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidobenzoate

InChI

InChI=1S/C22H16BrNO4/c23-17-12-10-15(11-13-17)20(25)14-28-22(27)18-8-4-5-9-19(18)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26)

InChI Key

VWNPHWYTQBMLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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